Cordyol C
CAS No.:
Cat. No.: VC1913163
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O4 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol |
| Standard InChI | InChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3 |
| Standard InChI Key | SCUIHYCLCWYXKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O |
| Canonical SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O |
Introduction
Chemical Structure and Properties
Cordyol C is a diphenyl ether derivative featuring a catechol moiety. Specifically, it is 5-methylbenzene-1,2-diol bearing a 3-hydroxy-5-methylphenoxy substituent at position 3 . The compound consists of one tetra-substituted phenyl and one trisubstituted phenyl group connected through an ether linkage .
Basic Chemical Information
The fundamental chemical properties of Cordyol C are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol |
| Exact Mass | 246.08920892 Da |
| Creation Date | July 9, 2007 |
| Last Modification | February 22, 2025 |
Table 1: Basic chemical information of Cordyol C
Structural Identifiers and Physical Properties
Cordyol C possesses specific structural characteristics that influence its physical and chemical behavior:
| Identifier/Property | Value |
|---|---|
| InChI | InChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3 |
| InChIKey | SCUIHYCLCWYXKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Table 2: Structural identifiers and physical properties of Cordyol C
Natural Sources and Occurrence
Cordyol C has been identified in several fungal species, primarily within the Ascomycota phylum. The compound demonstrates a limited distribution in nature, primarily occurring in specific fungal genera.
Reported Natural Sources
Table 3: Natural sources of Cordyol C
The compound was first reported in the insect pathogenic fungus Cordyceps sp. BCC 1861, as documented in a 2007 publication in Chemical and Pharmaceutical Bulletin . Subsequent research has identified its presence in marine-derived fungi, suggesting a broader ecological distribution than initially recognized.
| Biological Role | Description |
|---|---|
| Metabolite | Functions as a metabolite in fungal species |
| Antimalarial | Exhibits activity against malarial parasites |
| Anti-HSV-1 | Shows activity against Herpes Simplex Virus type 1 |
| Antimycobacterial | Demonstrates activity against mycobacteria |
| Antineoplastic | Possesses potential anticancer properties |
Table 4: Documented biological activities of Cordyol C
Related Compounds and Derivatives
Several compounds structurally related to Cordyol C have been identified, providing insights into structure-activity relationships and biosynthetic pathways.
Cordyol C-3-alpha-D-ribofuranoside
This glycoside derivative (C19H22O8, Molecular Weight: 378.4 g/mol) represents a significant metabolite of Cordyol C, featuring a ribofuranose moiety attached to the parent structure . It has been reported specifically in Aspergillus sydowii, suggesting potential species-specific metabolic pathways.
Cordyol D
Cordyol D (C18H22O5, Molecular Weight: 318.4 g/mol) is a structurally related aromatic ether, specifically bis(2,3-dimethoxy-5-methylphenyl) ether . In contrast to Cordyol C's hydroxyl groups, Cordyol D features methoxy substituents, which likely influence its solubility, membrane permeability, and biological activity profile.
| Property | Cordyol C | Cordyol D |
|---|---|---|
| Molecular Formula | C14H14O4 | C18H22O5 |
| Molecular Weight | 246.26 g/mol | 318.4 g/mol |
| XLogP3-AA | 3.1 | 4.1 |
| H-Bond Donor Count | 3 | 0 |
| H-Bond Acceptor Count | 4 | 5 |
| Rotatable Bond Count | 2 | 6 |
Table 5: Comparison of physicochemical properties between Cordyol C and Cordyol D
Metabolic Processes Involving Cordyol C
Cordyol C participates in catabolic processes, specifically within the broader category of catechol-containing compound catabolism. These metabolic pathways involve the breakdown of Cordyol C through specific biochemical reactions, likely influenced by enzymes and other metabolic factors. The presence of the glycosylated derivative Cordyol C-3-alpha-D-ribofuranoside suggests active metabolic processing of the compound in certain fungal species.
Analytical Detection Methods
Various analytical techniques have been employed to identify and characterize Cordyol C in research settings.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to elucidate the structure of Cordyol C . Specifically, detailed analysis of 1H NMR and 13C NMR data has enabled researchers to identify the characteristic diphenyl ether moiety and determine substitution patterns. Key HMBC correlations have proven valuable in confirming the structure of Cordyol C and its derivatives.
Research Gaps and Future Directions
Despite the potential biological significance of Cordyol C, there is a notable lack of detailed research on its specific biological activities, pharmacokinetics, and potential therapeutic applications. Current knowledge gaps include:
-
Detailed mechanisms of action for its various biological activities
-
Comprehensive pharmacokinetic and pharmacodynamic profiles
-
Structure-activity relationships and optimization strategies
-
Potential synergistic effects with other bioactive compounds
-
Biosynthetic pathways in producing organisms
Future research should focus on elucidating these aspects to fully understand the compound's value in biomedical research and potential clinical applications. Particular attention should be given to:
-
Synthesis and derivatization studies to enhance therapeutic properties
-
In-depth investigation of antimalarial and antimycobacterial mechanisms
-
Evaluation of potential applications in neurodegenerative diseases
-
Exploration of ecological roles in producing organisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume